3-Chloro-8-fluoro-6-methoxyquinoline
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Overview
Description
3-Chloro-8-fluoro-6-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-fluoro-6-methoxyquinoline typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, solvent-free conditions, and microwave-assisted synthesis are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-fluoro-6-methoxyquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-Chloro-8-fluoro-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials for electronic devices .
Mechanism of Action
The mechanism of action of 3-Chloro-8-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The presence of chlorine, fluorine, and methoxy groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
- 6-Fluoroquinoline
- 8-Chloroquinoline
- 6-Methoxyquinoline
Comparison: 3-Chloro-8-fluoro-6-methoxyquinoline is unique due to the simultaneous presence of chlorine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7ClFNO |
---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
3-chloro-8-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3 |
InChI Key |
QRLXWCZQHSZRGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=N2)Cl)F |
Origin of Product |
United States |
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